Scaffold Topology Divergence: Thiophene-Pyrrolidine Amide vs. Purine and Indole Kinase Hinge-Binders
The target compound presents a thiophene-pyrrolidine amide scaffold directly linked to the 3-methoxy-1-methyl-1H-pyrazol-4-yl carbonyl. In contrast, PF-06747775 embeds this pyrazole as a 4-amino substituent on a 9-methylpurine core, while AZD4205 links it via a 4-aminopyrimidine bridge to an indole scaffold [1][2]. The target compound therefore lacks the purine hinge-binding motif essential for EGFR kinase engagement and the pyrimidine-indole architecture required for JAK1 inhibition. This scaffold divergence is structural, not incremental: the target compound's pyrazole is attached via a carbonyl (amide) rather than an amine, altering both the vector and electronic character of the pharmacophore .
| Evidence Dimension | Molecular scaffold class and pharmacophore topology |
|---|---|
| Target Compound Data | Pyrazole-amide-pyrrolidine-thiophene scaffold; pyrazole linked via carbonyl; thiophene at pyrrolidine 3-position; MW 291.37; formula C14H17N3O2S |
| Comparator Or Baseline | PF-06747775: pyrazole-amino-purine-pyrrolidine scaffold; MW ~472; AZD4205: pyrazole-amino-pyrimidine-indole scaffold; MW ~543. For reference, (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone: pyrazole-amide-pyrrolidine-ether-chloropyrimidine scaffold; MW 337.76 |
| Quantified Difference | Scaffold class is categorically distinct: amide-linked vs. amino-linked pyrazole; thiophene vs. purine/indole/chloropyrimidine heterocycle; molecular weight 291.37 vs. ~472–543 for clinical leads; 46.4 Da lower than closest cataloged analog (MW 337.76) |
| Conditions | Structural comparison based on X-ray crystallography of PF-06747775 (PDB 5UG9) and published structures of AZD4205 |
Why This Matters
The scaffold divergence from clinically validated kinase inhibitors means the target compound cannot be assumed to possess kinase activity; its procurement value lies in exploring chemical space orthogonal to established ATP-competitive kinase pharmacophores.
- [1] Planken S, Behenna DC, Nair SK, et al. J Med Chem. 2017;60:3002-3019. PDB: 5UG9. PMID: 28287730. View Source
- [2] Su Q, Banks E, Bebernitz G, et al. J Med Chem. 2020;63(9):4517-4527. PMID: 32297743. View Source
